molecular formula C17H18ClN3O2S B11129046 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B11129046
M. Wt: 363.9 g/mol
InChI Key: YVVZZDNXJMASGN-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group, a methoxyethyl group, and a thiazolyl ethyl group attached to an indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.

    Coupling of the Thiazole and Indole Derivatives: The final step involves coupling the thiazole derivative with the indole derivative through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of indole-2-carbinol derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)-3-(5-chloro-2-methylphenyl)urea: Similar structure with a urea linkage instead of an amide.

    5-chloro-2-(2-methoxyethyl)-1H-indole: Lacks the thiazole ring and the amide linkage.

    2-methoxyethyl acetate: Contains the methoxyethyl group but lacks the indole and thiazole rings.

Uniqueness

The uniqueness of 5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-2-carboxamide lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. The presence of the indole core, chloro group, methoxyethyl group, and thiazole ring allows for diverse interactions with biological targets and the potential for a wide range of applications in research and industry.

Properties

Molecular Formula

C17H18ClN3O2S

Molecular Weight

363.9 g/mol

IUPAC Name

5-chloro-1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C17H18ClN3O2S/c1-23-8-7-21-14-3-2-13(18)10-12(14)11-15(21)17(22)20-5-4-16-19-6-9-24-16/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,20,22)

InChI Key

YVVZZDNXJMASGN-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NCCC3=NC=CS3

Origin of Product

United States

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